molecular formula C30H46O5 B149321 Gypsogenic acid CAS No. 5143-05-5

Gypsogenic acid

Cat. No.: B149321
CAS No.: 5143-05-5
M. Wt: 486.7 g/mol
InChI Key: PAIBKVQNJKUVCE-JUENUIDLSA-N
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Description

Gypsogenic acid is a naturally occurring triterpenoid saponin, primarily isolated from the roots of Gypsophila oldhamiana. It is a dicarboxylic acid analogue of gypsogenin and is known for its various biological activities, including antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gypsogenic acid can be synthesized from gypsogenin through a hydrolysis step. The process involves transforming a portion of gypsogenin into this compound . The synthetic route typically includes:

    Hydrolysis: Gypsogenin is subjected to hydrolysis to yield this compound.

    Purification: The product is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound involves the extraction of saponins from plant sources such as Saponaria vaccaria. The seeds are milled, and the solids are extracted with methanol. The extract is then subjected to further purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Gypsogenic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

Gypsogenic acid exerts its effects by damaging cell membranes and increasing their permeability. This leads to the outflow of intracellular nucleic acids, ultimately causing cell death . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Gypsogenic acid is structurally similar to other pentacyclic triterpenes such as:

  • Oleanolic Acid
  • Glycyrrhetinic Acid
  • Ursolic Acid
  • Betulinic Acid
  • Celastrol

Uniqueness: this compound is unique due to its specific dicarboxylic acid structure, which imparts distinct biological activities compared to other triterpenes. Its ability to disrupt cell membranes and induce apoptosis makes it a promising candidate for anticancer therapy .

Biological Activity

Gypsogenic acid, a compound isolated from the roots of Gypsophila trichotoma, has garnered attention for its diverse biological activities, particularly its cytotoxic effects against various human tumor cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Isolation

This compound is a pentacyclic triterpene with a 4-carboxyl group. It is primarily extracted from Gypsophila trichotoma, a plant known for its medicinal properties. The isolation process typically involves fractionation of methanolic extracts using column chromatography techniques .

Overview

Recent studies have demonstrated the cytotoxic potential of this compound across various cancer cell lines. The compound has shown effectiveness against leukemic cells as well as solid tumors.

Case Studies and Findings

  • Cytotoxicity Against Tumor Cell Lines :
    • This compound was evaluated using the MTT assay on several human tumor cell lines, including:
      • BV-173 (leukemia) - IC50: 41.4 μM
      • HL-60 (acute myeloid leukemia) - IC50: 61.1 μM
      • SKW-3 (lymphoid leukemia) - IC50: 81.5 μM
      • K-562 (chronic myeloid leukemia) - IC50: 227.6 μM
      • EJ (bladder carcinoma) - IC50: 100-125 μM
    • The results indicate that this compound exhibits concentration-dependent cytotoxic effects, particularly against lymphoid and myeloid leukemia cells .
  • Mechanism of Action :
    • The cytotoxic effects are hypothesized to involve membrane damage and increased permeability, leading to the outflow of intracellular components, which contributes to cell death .

Antibacterial Activity

In addition to its antitumor properties, this compound has demonstrated significant antibacterial activity:

  • Antibacterial Spectrum :
    • This compound has been reported to inhibit the growth of cariogenic gram-positive bacteria and has shown activity against Trypanosoma cruzi, the causative agent of Chagas disease .

Other Biological Activities

This compound also exhibits various other biological activities:

  • Antioxidant Properties :
    • Preliminary studies suggest that this compound may possess antioxidant capabilities, although further research is needed to quantify these effects .
  • Hepatoprotective Effects :
    • In models of liver injury induced by carbon tetrachloride (CCl4), this compound showed potential hepatoprotective effects, suggesting its utility in treating liver-related ailments .

Summary Table of Biological Activities

Biological ActivityDescription
CytotoxicityEffective against various human tumor cell lines with varying IC50 values
Antibacterial ActivityInhibits growth of cariogenic bacteria and Trypanosoma cruzi
Antioxidant PropertiesPotential antioxidant effects requiring further investigation
Hepatoprotective EffectsDemonstrated protective effects in liver injury models

Properties

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIBKVQNJKUVCE-JUENUIDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5143-05-5
Record name Gypsogenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5143-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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